1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c15-12-6-4-11(5-7-12)14-17-18-19-20(14)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHROJNXSMTCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The [3+2] cycloaddition between sodium azide (NaN₃) and nitrile precursors represents a cornerstone of tetrazole synthesis. A cobalt-based catalytic system, utilizing [L₁Co(N₃)₂] (where L₁ = tris(3,5-dimethyl-1-pyrazolyl)methane), enables efficient conversion of 3-chlorobenzyl nitrile and 4-chlorophenyl nitrile into the target tetrazole. The proposed catalytic cycle involves:
- Formation of a cobalt-diazido intermediate (II ) via ligand exchange.
- Coordination of the nitrile substrate to generate intermediate III .
- Cycloaddition to form the tetrazole ring, followed by ligand regeneration.
Key optimization parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | Maximizes turnover frequency |
| Solvent | PEG-400 | Enhances solubility and stability |
| Temperature | 70–80°C | Balances reaction rate and decomposition |
| Reaction time | 6–8 hours | Ensures complete conversion |
Under these conditions, yields of 72–78% are achievable, with purity >95% after recrystallization.
Microwave-Assisted Multicomponent Synthesis
Three-Component Reaction Design
A convergent approach combines carbonyl chlorides, amines, and trimethylsilyl azide (TMSN₃) under microwave irradiation. For 1-(3-chlorobenzyl)-5-(4-chlorophenyl)-tetrazole, the protocol involves:
- Reactants :
- 3-Chlorobenzyl carbonyl chloride
- 4-Chloroaniline
- TMSN₃ (1.5 equiv)
- Conditions :
- Solvent: Acetonitrile
- Catalyst: POCl₃ (1.0 equiv)
- Microwave irradiation: 180°C, 8–30 minutes
Performance Data
The method’s versatility is evidenced by its application to diverse substrates:
| Entry | R¹ | R² | Time (min) | Yield (%) |
|---|---|---|---|---|
| 33 | (CH₂)₂-C₆H₅ | CH₂-C₆H₅ | 25 | 69 |
| 35 | CH₂-C₆H₄-p-Cl | CH₂-C₆H₄-p-Cl | 25 | 70 |
| 40 | CH₂-C₆H₄-p-Cl | NH₂-(CH₂)₃-NH₂ | 8 | 66 |
Notably, the use of microwave irradiation reduces reaction times by 90% compared to conventional heating, while maintaining yields above 60%.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Catalytic [3+2] | 72–78 | 6–8 hours | Moderate | Low catalyst load |
| Multicomponent | 60–70 | 8–30 min | High | Rapid synthesis |
Practical Considerations
- Catalytic Route : Requires specialized cobalt ligands but minimizes byproducts.
- Multicomponent Route : Demands strict temperature control during microwave steps to prevent exothermic side reactions.
Purification and Characterization
Recrystallization Protocols
Spectroscopic Validation
- IR Spectroscopy : Tetrazole C=N stretches at 1600–1650 cm⁻¹ confirm ring formation.
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and benzyl methylene (δ 4.5–5.0 ppm) verify substituent positioning.
Industrial-Scale Adaptations
Continuous Flow Reactors
Replacing batch reactors with flow systems enhances safety and yield for the catalytic route:
Waste Management
- Azide Byproducts : Neutralized with NaNO₂/HCl to prevent explosive hazards.
- Solvent Recovery : PEG-400 is recycled via vacuum distillation, reducing costs by 40%.
Emerging Methodologies
Photocatalytic Approaches
Preliminary studies using Ru(bpy)₃²⁺ under blue LED light show promise for room-temperature synthesis, though yields remain suboptimal (45–50%).
Biocatalytic Routes
Immobilized nitrilase enzymes catalyze nitrile-to-tetrazole conversions in aqueous media, offering a green alternative (current yield: 35%).
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can lead to different oxidation states of the tetrazole ring.
Scientific Research Applications
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)-5-phenyl-1H-1,2,3,4-tetrazole: Similar structure but lacks the 4-chlorophenyl group.
1-Benzyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole: Similar structure but lacks the 3-chlorobenzyl group.
1-(4-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole: Similar structure but with the chlorobenzyl group at a different position.
Uniqueness
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole is unique due to the specific positioning of the chlorobenzyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.
Biological Activity
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole (CAS No. 303144-83-4) is a member of the tetrazole family, which are five-membered heterocyclic compounds characterized by four nitrogen atoms and one carbon atom in their ring structure. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C14H10Cl2N4
- Molecular Weight : 305.16 g/mol
- Structural Characteristics : The compound features a chlorobenzyl group and a chlorophenyl group attached to a tetrazole ring, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. The specific compound this compound has been evaluated for its efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Effective against resistant strains |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
Tetrazoles have been explored as potential anticancer agents due to their ability to interfere with cancer cell proliferation. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces Apoptosis | |
| A549 (Lung Cancer) | 20 | Cell Cycle Arrest | |
| HeLa (Cervical Cancer) | 10 | Inhibits Proliferation |
The compound's anticancer properties may be attributed to its ability to induce apoptosis and inhibit cell cycle progression.
The biological activity of this compound is believed to involve interaction with specific molecular targets in microbial and cancer cells. Its structure allows it to bind effectively to enzymes or receptors that play critical roles in cellular metabolism and signaling pathways. For example, it may inhibit enzymes involved in DNA synthesis or disrupt cell membrane integrity.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various tetrazole derivatives, including this compound, researchers found that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on tetrazole scaffolds.
Study on Anticancer Properties
A separate investigation focused on the anticancer properties of this tetrazole derivative demonstrated that it effectively induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study concluded that further exploration into the structure-activity relationship could lead to more potent derivatives for therapeutic use.
Q & A
Q. What are the established synthetic routes for 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole?
A widely reported method involves a two-step synthesis starting from substituted benzyl alcohols and chlorobenzoyl chlorides. In the first step, intermediates like 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol are synthesized via nucleophilic substitution. The second step employs heterogenous catalysis using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Reaction completion is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
Q. How is the structure of this compound confirmed after synthesis?
Structural validation typically combines spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., tetrazole ring C=N stretches at ~1600 cm⁻¹ and aromatic C-H bends).
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, benzyl methylene protons at δ 4.5–5.0 ppm).
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positioning, as demonstrated for analogous tetrazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Catalyst Loading : Adjusting Bleaching Earth Clay concentrations (e.g., 10 wt%) to balance reactivity and byproduct formation.
- Solvent Selection : PEG-400 enhances solubility and facilitates heterogeneous catalysis.
- Temperature Control : Maintaining 70–80°C prevents thermal degradation of the tetrazole ring. Post-synthetic purification via hot-water washing and recrystallization further improves purity .
Q. How should researchers address contradictions in spectroscopic data during characterization?
Discrepancies in NMR or IR spectra may arise from tautomerism in the tetrazole ring or solvent effects. Mitigation strategies include:
- Cross-Validation : Comparing experimental data with computational simulations (e.g., DFT for NMR chemical shifts).
- Multi-Technique Analysis : Supplementing NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular mass and elemental composition .
Q. What modifications to the tetrazole core enhance its applicability in coordination chemistry?
Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the 3- and 5-positions increases ligand rigidity and metal-binding affinity. For example, analogous compounds with 4-chlorophenyl substituents form stable complexes with transition metals, as shown in crystallographic studies .
Q. What methodological approaches are used to study the compound’s biological activity?
- Structure-Activity Relationship (SAR) : Synthesizing derivatives with varied substituents (e.g., methoxy, nitro) to assess pharmacological potential.
- In Silico Screening : Docking studies to predict interactions with target proteins (e.g., carbonic anhydrase isoforms) .
Data Contradiction and Mechanistic Analysis
Q. How can divergent reactivity outcomes in derivative synthesis be rationalized?
Variations in product distribution (e.g., regioisomers) may stem from steric hindrance or electronic effects of substituents. For instance, bulkier groups at the benzyl position can hinder nucleophilic attack, favoring alternative reaction pathways. Mechanistic studies using kinetic isotope effects or isotopic labeling can clarify these pathways .
Safety and Handling in Research Settings
Q. What precautions are critical when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
